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Introduction

Pulmonary Hypertension (PH) is a severe condition characterized by elevated blood pressure

in the pulmonary arteries. A key hemodynamic parameter in the diagnosis and management of

PH is Pulmonary Vascular Resistance (PVR), which represents the afterload faced by the right

ventricle. Mosliciguat is an investigational, first-in-class, inhaled soluble guanylate cyclase

(sGC) activator. It is designed for targeted delivery to the lungs to treat pulmonary

hypertension.[1][2] Unlike sGC stimulators, Mosliciguat activates sGC independently of nitric

oxide (NO) and can also activate the NO-insensitive, heme-free form of the enzyme (apo-sGC),

which is prevalent in conditions of high oxidative stress often seen in PH.[1][3][4] This unique

mechanism of action leads to increased production of cyclic guanosine monophosphate

(cGMP), resulting in vasodilation and a subsequent reduction in PVR. These application notes

provide detailed protocols for measuring the changes in PVR following treatment with

Mosliciguat in both clinical and preclinical settings.

Mechanism of Action: The NO-sGC-cGMP Pathway and
Mosliciguat
The nitric oxide (NO) signaling pathway plays a crucial role in regulating vascular tone.

Endothelial cells produce NO, which diffuses to adjacent smooth muscle cells and binds to the
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heme moiety of soluble guanylate cyclase (sGC). This activation catalyzes the conversion of

guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second

messenger that promotes vasodilation, and has anti-inflammatory, anti-fibrotic, and anti-

proliferative effects.

In pathological states like pulmonary hypertension, oxidative stress can lead to the oxidation or

loss of the heme group from sGC, rendering the enzyme insensitive to NO (apo-sGC) and

impairing vasodilation. Mosliciguat is an sGC activator that can directly stimulate the enzyme,

mimicking the effect of NO. Crucially, it also activates the NO-insensitive apo-sGC, restoring

the pathway's function even in conditions of NO depletion or high oxidative stress.
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Caption: Mosliciguat signaling pathway in vascular smooth muscle cells.

Experimental Protocols
The accurate measurement of PVR is critical to evaluating the efficacy of Mosliciguat. The

gold standard for this measurement is invasive right heart catheterization. However, non-

invasive methods are valuable for screening and follow-up, while animal models are essential

for preclinical development.

Protocol 1: Invasive PVR Measurement in a Clinical
Setting via Right Heart Catheterization (RHC)
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This protocol outlines the gold-standard method for direct PVR measurement in human

subjects, as employed in clinical trials like the ATMOS study for Mosliciguat.

Objective: To directly measure mean pulmonary artery pressure (mPAP), pulmonary artery

wedge pressure (PAWP), and cardiac output (CO) to calculate PVR before and after

Mosliciguat administration.

Materials:

Swan-Ganz balloon-tipped pulmonary artery catheter

Pressure transducer system

Fluoroscopy equipment

Sterile drapes, gowns, and gloves

Local anesthetic (e.g., Lidocaine)

Standard RHC insertion kit

Cardiac monitor (ECG, blood pressure, SpO2)

Equipment for Fick or thermodilution cardiac output measurement

Procedure:

Patient Preparation: The patient should be in a fasting state. Obtain informed consent.

Position the patient supine on the catheterization table.

Transducer Calibration: Level the pressure transducer to the phlebostatic axis (mid-axillary

line at the fourth intercostal space) and zero it to atmospheric pressure. This step is crucial

for accurate pressure readings.

Catheter Insertion: Under sterile conditions and local anesthesia, access a central vein

(typically internal jugular, femoral, or subclavian). Insert the pulmonary artery catheter.
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Catheter Advancement: Advance the catheter through the right atrium, right ventricle, and

into the pulmonary artery under fluoroscopic and pressure waveform guidance.

Baseline Hemodynamic Measurements:

Record pressures in the right atrium (RAP), right ventricle (RVP), and pulmonary artery

(systolic, diastolic, and mean).

Advance the catheter to a distal pulmonary artery branch and inflate the balloon to obtain

the pulmonary artery wedge pressure (PAWP), which estimates left atrial pressure.

Measure Cardiac Output (CO). The thermodilution method is commonly used.

Alternatively, the Fick principle can be applied, which requires measurement of oxygen

consumption and arteriovenous oxygen difference.

Mosliciguat Administration: Administer the specified single dose of inhaled Mosliciguat via

a dry powder inhaler.

Post-Treatment Measurements: Repeat the full set of hemodynamic measurements (mPAP,

PAWP, CO) at specified time points post-administration (e.g., over a 3-hour period as in the

ATMOS trial) to assess the peak and sustained effects of the drug.

PVR Calculation: Calculate PVR using the following formula:

PVR (Wood Units) = (mPAP - PAWP) / CO

To convert to dynes·sec·cm⁻⁵, multiply the result in Wood Units by 80.
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Caption: Experimental workflow for invasive PVR measurement via RHC.
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Protocol 2: Non-invasive Estimation of PVR using
Doppler Echocardiography
This protocol provides a non-invasive alternative to RHC for estimating PVR, suitable for

screening or longitudinal monitoring.

Objective: To estimate PVR using Doppler-derived measurements of blood flow velocity in the

heart.

Materials:

Echocardiography machine with Doppler capabilities (pulsed-wave and continuous-wave)

Standard echocardiography probes

Procedure:

Patient Positioning: Position the patient in the left lateral decubitus position.

Acquire Views: Obtain standard parasternal and apical echocardiographic views.

Measure Peak Tricuspid Regurgitant Velocity (TRV):

Using continuous-wave Doppler through the tricuspid valve from the apical 4-chamber

view, identify the tricuspid regurgitation jet.

Measure the peak velocity (TRV) of this jet in m/s.

Measure Right Ventricular Outflow Tract Time-Velocity Integral (RVOT VTI):

From the parasternal short-axis view, place the pulsed-wave Doppler sample volume in

the right ventricular outflow tract, just proximal to the pulmonary valve.

Trace the spectral Doppler envelope to obtain the time-velocity integral (VTI) in cm. This

value is a surrogate for stroke volume.

PVR Estimation:
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Calculate the ratio of TRV to RVOT VTI (TRV/RVOT VTI). This ratio has been shown to

correlate well with invasively measured PVR.

A common equation used to estimate PVR is: PVR (Wood Units) ≈ (TRV / RVOT VTI) x 10

+ 0.16

Data Comparison: Perform measurements at baseline and at appropriate time points after

Mosliciguat administration to assess the change in estimated PVR.

Protocol 3: PVR Measurement in a Preclinical Rodent
Model of PH
This protocol describes an in vivo method for measuring PVR in a rodent model (e.g., hypoxia-

induced or monocrotaline-induced PH), mirroring techniques used in the preclinical evaluation

of Mosliciguat.

Objective: To measure hemodynamic parameters in an anesthetized rodent to calculate PVR

following Mosliciguat administration.

Materials:

Anesthesia (e.g., isoflurane) and ventilator

High-fidelity pressure-volume catheter (e.g., Millar) or separate pressure and flow probes

Surgical microscope and micro-dissection tools

Data acquisition system

Inhalation delivery system for administering aerosolized Mosliciguat

Procedure:

Animal Model Induction: Induce pulmonary hypertension in rodents (e.g., rats or mice) using

a standard method such as chronic exposure to hypoxia (e.g., 10% FiO2 for 3-4 weeks).

Anesthesia and Ventilation: Anesthetize the animal and maintain it on a ventilator to ensure

stable respiratory function. Monitor vital signs throughout the procedure.
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Surgical Preparation:

Perform a median sternotomy to expose the heart and great vessels.

For PVR measurement, direct access to the pulmonary artery and left atrium (or a

surrogate) is needed.

Catheterization:

Insert a high-fidelity pressure catheter directly into the main pulmonary artery to measure

PAP.

A second pressure catheter can be placed in the left atrium or ventricle to measure left

atrial pressure (LAP) or left ventricular end-diastolic pressure (LVEDP) as a surrogate for

PAWP.

Place an ultrasonic flow probe around the pulmonary artery to measure cardiac output

(CO).

Baseline Measurements: Allow the animal to stabilize and record baseline PAP, LAP (or

LVEDP), and CO.

Mosliciguat Administration: Administer a defined dose of Mosliciguat via the inhalation

system. Preclinical studies have demonstrated its efficacy when delivered this way.

Post-Treatment Measurements: Continuously record hemodynamic parameters or take

measurements at discrete time intervals after administration to determine the effect on PVR.

PVR Calculation: Calculate PVR using the same formula as in the clinical setting:

PVR = (mPAP - LAP) / CO
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1. Induce PH in Rodent Model
(e.g., Chronic Hypoxia)

2. Anesthetize and Ventilate Animal

3. Surgical Exposure
(Median Sternotomy)

4. Instrument Animal
(PA Pressure Catheter, LA Pressure Catheter, PA Flow Probe)

5. Record Baseline Hemodynamics
(mPAP, LAP, CO)

6. Administer Inhaled Mosliciguat

7. Record Post-Dose Hemodynamics

8. Calculate and Compare PVR
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Caption: Workflow for PVR measurement in a preclinical rodent model.

Data Presentation and Interpretation
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Quantitative data should be summarized in clear, structured tables to facilitate comparison

between baseline and post-treatment values.

Clinical Trial Data Summary
The Phase 1b ATMOS trial provides key data on the acute hemodynamic effects of a single

inhaled dose of Mosliciguat in patients with PAH or CTEPH.

Table 1: Mean Peak Percent Change (PPC) in PVR from Baseline after a Single Inhaled Dose

of Mosliciguat (ATMOS Trial - Per Protocol Set)

Dose Escalation Number of Patients (N) Mean PPC in PVR [95% CI]

Dose 1 4 -21.0% [-31.6%, -10.4%]

Dose 2 4 -16.1% [-32.8%, 0.7%]

Dose 3 4 -25.9% [-60.3%, 8.4%]

Dose 4 4 -38.1% [-55.9%, -20.3%]

Dose 5 4 -36.3% [-48.3%, -24.4%]

CI: Confidence Interval; PVR: Pulmonary Vascular Resistance; PPC: Peak Percent Change

Table 2: Changes in Other Hemodynamic Parameters at Highest Doses (ATMOS Trial)

Parameter Observation

Pulmonary Artery Pressure Decreased

Cardiac Output (CO) Increased by ~25% from baseline

Systemic Vascular Resistance No safety-relevant changes

Systemic Blood Pressure No safety-relevant changes

Interpretation: The data clearly demonstrate that Mosliciguat induces a substantial, dose-

dependent reduction in PVR. A reduction in PVR is the primary therapeutic goal, as it lessens

the afterload on the right ventricle. The concurrent increase in cardiac output without a

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b3325865?utm_src=pdf-body
https://www.benchchem.com/product/b3325865?utm_src=pdf-body
https://www.benchchem.com/product/b3325865?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


significant drop in systemic blood pressure is a highly favorable profile, suggesting a targeted

pulmonary vasodilatory effect. The lack of significant systemic effects highlights the benefit of

inhaled administration for lung-selective delivery. When analyzing results, researchers should

consider the peak effect, duration of action, and the relationship between PVR reduction and

changes in other parameters like cardiac output and pulmonary artery pressure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b3325865?utm_src=pdf-custom-synthesis
https://www.atsjournals.org/doi/abs/10.1164/ajrccm.2025.211.Abstracts.A4978
https://synapse.patsnap.com/article/roivant-introduces-mosliciguat-a-novel-inhaled-sgc-activator
https://pmc.ncbi.nlm.nih.gov/articles/PMC9526466/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9526466/
https://pubmed.ncbi.nlm.nih.gov/36183104/
https://pubmed.ncbi.nlm.nih.gov/36183104/
https://www.benchchem.com/product/b3325865#measuring-changes-in-pulmonary-vascular-resistance-after-mosliciguat-treatment
https://www.benchchem.com/product/b3325865#measuring-changes-in-pulmonary-vascular-resistance-after-mosliciguat-treatment
https://www.benchchem.com/product/b3325865#measuring-changes-in-pulmonary-vascular-resistance-after-mosliciguat-treatment
https://www.benchchem.com/product/b3325865#measuring-changes-in-pulmonary-vascular-resistance-after-mosliciguat-treatment
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3325865?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

